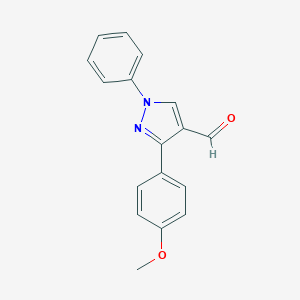

3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Vue d'ensemble

Description

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methoxyphenyl group at position 3, a phenyl group at position 1, and a formyl group at position 4 of the pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an α,β-unsaturated carbonyl compound, such as chalcone, under acidic or basic conditions.

Introduction of the formyl group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyrazole is treated with a mixture of phosphorus oxychloride and dimethylformamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions to form key intermediates:

-

Imine formation : Reacts with primary amines (e.g., aniline, hydrazines) in ethanol under reflux to yield Schiff bases. For example, treatment with 3-chloro-4-fluoroaniline produces N-alkylated imines .

-

Hemiacetal formation : Reacts with alcohols (e.g., methanol, ethanol) in acidic conditions to form hemiacetals, which are intermediates for further functionalization.

Oxidation Reactions

The aldehyde is oxidized to carboxylic acid derivatives under controlled conditions:

Reduction Reactions

The aldehyde group is reduced to primary alcohols or methylene groups:

-

Sodium borohydride (NaBH₄) : In ethanol at 0–5°C, yields 4-hydroxymethylpyrazole derivatives .

-

Catalytic hydrogenation (H₂/Pd-C) : Reduces the aldehyde to a methyl group, forming 4-methylpyrazole analogs.

Condensation Reactions

The aldehyde participates in carbonyl-based condensations:

Knoevenagel Condensation

Reacts with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in ethanol with piperidine catalyst:

textPyrazole-CHO + NC-CH₂-CN → Pyrazole-CH=C(CN)₂

Products exhibit extended conjugation for optoelectronic applications .

Claisen-Schmidt Condensation

Forms chalcones with acetophenones in NaOH/ethanol:

| Ketone | Product | Application |

|---|---|---|

| 4-Methoxyacetophenone | 3-(4-Methoxyphenyl)-1-phenyl-pyrazolylchalcone | Anticancer lead compound |

Reductive Amination

Converts aldehydes to secondary amines via one-pot reactions:

-

NaBH₄/I₂ system : Reacts with 3-chloro-4-fluoroaniline to form 3-chloro-4-fluoro-N-[(pyrazol-4-yl)methyl]aniline (89% yield) .

Vilsmeier-Haack Reaction

Forms chloro-substituted derivatives using POCl₃/DMF:

textPyrazole-CHO → Pyrazole-CHCl-O-R

Used to synthesize 3-(2-chloroethoxy)-substituted analogs for pharmaceutical studies .

Halogenation

Multicomponent Reactions (MCRs)

Participates in MCRs to synthesize complex heterocycles:

-

Boron complexes : Reacts with 2-aminobenzoic acids and boronic acids to form fluorescent organoboron compounds .

-

Pechmann condensation : With resorcinol and β-keto esters to yield coumarin hybrids .

Mechanistic Insights

Applications De Recherche Scientifique

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

- Anticancer Activity : Studies have shown that pyrazole derivatives can selectively inhibit the proliferation of various cancer cell lines. The presence of the methoxy group may enhance these effects by modifying the compound's interaction with biological targets .

- Anti-inflammatory Properties : Compounds similar to this compound have demonstrated anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Activity : Pyrazole derivatives are known for their antibacterial and antifungal properties, which could be beneficial in developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

- Anticancer Studies : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent .

- Pharmacological Evaluations : Investigations into the pharmacokinetics and pharmacodynamics of this compound are ongoing, focusing on its mechanism of action and efficacy in various biological systems .

Mécanisme D'action

The mechanism of action of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular pathways involved would vary based on the specific biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-methanol: Similar structure but with a hydroxymethyl group instead of a formyl group.

5-(4-Methoxyphenyl)-1H-indole: Contains a methoxyphenyl group but has an indole ring instead of a pyrazole ring.

5-(4-Methoxyphenyl)-1H-imidazole: Contains a methoxyphenyl group but has an imidazole ring instead of a pyrazole ring.

Uniqueness

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its pyrazole ring with a formyl group at position 4, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.

Activité Biologique

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and related pharmacological effects. The synthesis of this compound and its derivatives has been extensively studied, revealing a range of biological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines.

Key Findings:

- Cytotoxicity : The compound has shown promising results in inhibiting growth in several cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). For instance, a derivative exhibited an IC50 value of 2.13 µM against MCF-7 cells, indicating strong cytotoxic effects without significant toxicity to normal HEK-293T cells .

- Mechanism of Action : The mechanism involves the inhibition of tubulin polymerization, which is critical for cell division. This action disrupts the mitotic spindle formation, leading to apoptosis in cancer cells .

Table: Summary of Biological Activities

| Activity Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 2.13 ± 0.80 | |

| Cytotoxicity | SiHa | 4.34 ± 0.98 | |

| Cytotoxicity | PC-3 | 4.46 ± 0.53 | |

| Tubulin Inhibition | Various | - |

Other Biological Activities

In addition to anticancer properties, pyrazole derivatives have been noted for their anti-inflammatory , antimicrobial , and antiviral activities:

- Anti-inflammatory : Compounds have shown potential as COX-2 inhibitors, which are relevant in treating inflammatory diseases .

- Antimicrobial : Some derivatives exhibit activity against various bacterial strains, suggesting their utility in infectious disease management .

Case Studies

-

Study on Anticancer Effects :

A detailed study synthesized several pyrazole derivatives and evaluated their effects on MDA-MB-231 (breast cancer) cells. The results indicated that specific compounds induced apoptosis and inhibited microtubule assembly at concentrations as low as 1 µM . -

Molecular Docking Studies :

Molecular docking studies have been conducted to predict the binding affinities of these compounds at the colchicine-binding site on tubulin proteins, providing insights into their potential as therapeutic agents targeting microtubule dynamics .

Synthesis

The synthesis of this compound typically involves the Vilsmeier-Haack reaction or similar methodologies that allow for the introduction of functional groups necessary for biological activity.

Synthetic Route Example:

-

Starting Materials :

- 4-Methoxyacetophenone

- Phenylhydrazine

-

Reactions :

- Formation of the pyrazole ring via condensation.

- Subsequent modification to introduce the aldehyde group through Vilsmeier-Haack reaction.

The synthetic pathway not only ensures high yields but also allows for structural modifications that can enhance biological activity .

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-21-16-9-7-13(8-10-16)17-14(12-20)11-19(18-17)15-5-3-2-4-6-15/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEVSOCXYXEMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355143 | |

| Record name | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645260 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36640-42-3 | |

| Record name | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36640-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the crystal structure of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?

A1: The crystal structure of this compound is characterized by four independent molecules within its asymmetric unit. [] The core of each molecule consists of a pyrazoline ring, with a benzene ring attached to one nitrogen atom and a methoxy-substituted benzene ring linked to a carbon atom. [] The key structural difference between these molecules lies in the varying spatial arrangements of the benzene rings, reflected in the dihedral angles ranging from 23.59° to 42.55°. [] The crystal lattice is stabilized by C—H⋯O interactions that link molecules into layers parallel to the (02) plane, further interconnected by C—H⋯π contacts. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.